molecular formula C25H27BrN4O5 B2875602 1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione CAS No. 868965-24-6

1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2875602
CAS No.: 868965-24-6
M. Wt: 543.418
InChI Key: SAQIKGBQEPCOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a pyrazoline derivative featuring a hybrid pharmacophore design. Its structure integrates:

  • A 4,5-dihydropyrazole core substituted with 4-bromophenyl (electron-withdrawing) and 3,4-dimethoxyphenyl (electron-donating) groups.
  • A piperazine-2,3-dione moiety linked via a ketone-containing ethyl chain.
  • An ethyl group at position 4 of the piperazine ring.

Properties

IUPAC Name

1-[2-[5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O5/c1-4-28-11-12-29(25(33)24(28)32)15-23(31)30-20(17-7-10-21(34-2)22(13-17)35-3)14-19(27-30)16-5-8-18(26)9-6-16/h5-10,13,20H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQIKGBQEPCOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazoline Derivatives with Bromophenyl Substitutions

a) 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (Compound 1d)
  • Key Features : Brominated indole, 4-chlorophenyl, and 4-methoxyphenyl groups.
  • Activity : Exhibited selective anticancer activity against leukemia cell lines (GI50: 0.69–3.35 µM) .
  • Comparison : The target compound replaces the indole ring with a piperazine-2,3-dione, which may enhance solubility or alter target affinity. The 3,4-dimethoxyphenyl group in the target compound could improve membrane permeability compared to 4-methoxyphenyl in 1d .
b) 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
  • Key Features : Bromophenyl-thiazole hybrid, fluorophenyl, and triazole groups.
  • Comparison : The target compound lacks thiazole/triazole motifs but incorporates a piperazine-dione, which is associated with enzyme inhibition (e.g., NEM reductase) .

Pyrazolone Derivatives with Piperazine or Similar Moieties

a) 1-[2-(3,5-Diaryl-4,5-dihydropyrazol-1-yl)-2-oxoethyl]-1H-indole-2,3-diones
  • Key Features : Indole-2,3-dione linked to dihydropyrazole.
  • Activity : Anticancer activity via VEGFR2/CDK-2 inhibition .
  • Comparison : Replacing indole-2,3-dione with piperazine-2,3-dione may reduce cytotoxicity while maintaining enzyme-targeting capacity. Piperazine derivatives often exhibit improved pharmacokinetics .
b) Phenylpyrazolone Derivatives (e.g., 1-phenyl-5-pyrazolone)
  • Key Features : Simple pyrazolone core with phenyl substitution.
  • Activity : Inhibited NEM reductase (27% inhibition at 1 mM) .
  • Comparison : The target compound’s dihydropyrazole and piperazine-dione groups likely enhance target specificity compared to simpler pyrazolones.

Substituent Effects on Bioactivity

a) Electron-Withdrawing Groups (e.g., 4-Bromophenyl)
  • Bromine enhances lipophilicity and bioavailability. In compound 1d , bromination correlated with potent anticancer activity .
  • In NEM reductase inhibitors, bromine may stabilize enzyme-ligand interactions via halogen bonding .
b) Electron-Donating Groups (e.g., 3,4-Dimethoxyphenyl)
  • Analogous 4-methoxyphenyl groups in 1d contributed to leukemia cell line selectivity .
c) Piperazine-2,3-dione vs. Other Heterocycles
  • Piperazine-dione moieties are less common than indole or triazole derivatives but offer unique hydrogen-bonding capabilities. This could favor interactions with proteases or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.